2-(4-aminophenyl)-N-methyl-N-phenylacetamide
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Overview
Description
2-(4-aminophenyl)-N-methyl-N-phenylacetamide is an organic compound that belongs to the class of acetanilides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an amino group and a methylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide typically involves the reaction of 4-nitroacetanilide with N-methylaniline. The process can be summarized in the following steps:
Nitration: 4-nitroacetanilide is prepared by nitrating acetanilide using a mixture of concentrated sulfuric acid and nitric acid.
Reduction: The nitro group in 4-nitroacetanilide is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 4-aminophenylacetamide is then acylated with N-methylaniline in the presence of an acylating agent like acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-aminophenyl)-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simple acetamide derivative with analgesic and antipyretic properties.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic drug.
N-Phenylacetamide: Another acetamide derivative with potential biological activities.
Uniqueness
2-(4-aminophenyl)-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-aminophenyl)-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(14-5-3-2-4-6-14)15(18)11-12-7-9-13(16)10-8-12/h2-10H,11,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLQEHRLYHBDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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